molecular formula C16H11FN2O3 B1343931 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid CAS No. 763114-26-7

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Cat. No. B1343931
CAS RN: 763114-26-7
M. Wt: 298.27 g/mol
InChI Key: PAXLJNGPFJEKQX-UHFFFAOYSA-N
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Description

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (FDPA) is a synthetic compound that has been studied for its potential applications in many areas of scientific research. FDPA is a fluorinated derivative of phthalic acid, and has been found to possess unique properties that make it a valuable tool for laboratory experiments. FDPA is a white crystalline solid with a melting point of 204-206°C and a molecular weight of 254.21 g/mol. It is soluble in water, methanol, and ethanol, and is stable under normal storage conditions.

Scientific Research Applications

Synthesis of Phthalazinone Scaffolds

This compound is used as an intermediate in the synthesis of phthalazinone scaffolds . Phthalazinones are a class of compounds that have shown promise in various areas of medicinal chemistry due to their diverse biological activities.

Inhibition of Poly (ADP-ribose) Polymerase

The phthalazinone scaffolds synthesized using this compound have been found to be potent inhibitors of poly (ADP-ribose) polymerase . This enzyme plays a key role in DNA repair, and its inhibition can be useful in the treatment of certain types of cancer.

Design of Isocorydine Derivatives

This compound has also been used in the design of isocorydine derivatives . Isocorydine is a natural alkaloid that has shown anticancer activity, and the design of derivatives can help improve its efficacy and reduce side effects.

Synthesis of Olaparib

Olaparib is a medication used to treat certain types of cancer, and this compound serves as an intermediate in its synthesis . Olaparib is a PARP inhibitor, similar to the phthalazinone scaffolds mentioned earlier.

Organic Synthesis Intermediate

In general, this compound can serve as an intermediate in various organic synthesis processes . Its specific properties and structure make it useful in a wide range of reactions.

Pharmaceutical Intermediate

In addition to its role in the synthesis of specific drugs like Olaparib, this compound can also serve as a pharmaceutical intermediate more broadly . This means it can be used in the production of a variety of different medications.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

This compound selectively binds to and inhibits PARP . By inhibiting PARP, it prevents the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cells with defective DNA repair mechanisms.

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathwayThese breaks can lead to cell death, especially in cells lacking the ability to repair double-strand breaks .

Pharmacokinetics

The compound is described as a solid at room temperature, suggesting it could be administered orally

Result of Action

The result of the action of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential therapeutic agent for the treatment of certain types of cancer.

properties

IUPAC Name

2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXLJNGPFJEKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647416
Record name 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

CAS RN

763114-26-7
Record name 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763114-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
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Synthesis routes and methods I

Procedure details

To a suspension of 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylidenemethyl)benzonitrile in water (200 ml) was added aqueous sodium hydroxide (26.1 g in 50 ml water) solution and the reaction mixture was heated under nitrogen to 90° C. for 30 minutes. The reaction mixture was partially cooled to 70° C., and hydrazine hydrate (100 ml) was added and stirred for 18 hours at 70° C. The reaction was cooled to room temperature and acidified with 2M HCl to pH 4. The mixture was stirred for 10 min and filtered. The resulting solid was washed with water, hexane, ether, ethyl acetate and dried to yield 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid as a pale pink powder (30.0 g, 77%). m/z [M+1]+ 299 (96% purity), δH 4.4 (2H, s), 7.2-7.3 (1H, m), 7.5-7.6 (1H, m), 7.8-8.0 (4H, m), 8.2-8.3 (1H, m), 12.6 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile (ED) (9.60 g, 34.37 mmol) and water (40 ml) were stirred at 20° C. 2M Sodium hydroxide (36 ml, 72.00 mmol) was added, the reaction mixture warmed to 90° C. and held at this temperature overnight. The reaction mixture was cooled to room temperature and filtered. The filter pad was washed with water (10 ml) and the combined filtrate added to 2M HCl (56 ml, 112.00 mmol) at 60° C. over 40 minutes. The resulting suspension was cooled to 50° C. and filtered, washed with water (57 ml) and dried in vacuo at up to 60° C. to give the title compound as a white solid (9.72 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
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2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
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2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
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2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Reactant of Route 6
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

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